molecular formula C10H12BF3O3 B2425296 3-Isopropoxy-4-(trifluoromethyl)phenylboronic acid CAS No. 2096341-53-4

3-Isopropoxy-4-(trifluoromethyl)phenylboronic acid

Cat. No. B2425296
CAS RN: 2096341-53-4
M. Wt: 248.01
InChI Key: XSWWHVQQUGGXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Isopropoxy-4-(trifluoromethyl)phenylboronic acid” is a chemical compound with the linear formula C10H12BF3O3 . It is used in various applications and research .


Molecular Structure Analysis

The molecular structure of “3-Isopropoxy-4-(trifluoromethyl)phenylboronic acid” is represented by the InChI code: 1S/C10H12BF3O3/c1-6(2)17-9-5-7(11(15)16)3-4-8(9)10(12,13)14/h3-6,15-16H,1-2H3 .


Chemical Reactions Analysis

Boronic acids, including “3-Isopropoxy-4-(trifluoromethyl)phenylboronic acid”, are often involved in Suzuki-Miyaura cross-coupling reactions . They can also participate in aerobic oxidative cross-coupling and microwave-assisted Petasis reactions .


Physical And Chemical Properties Analysis

“3-Isopropoxy-4-(trifluoromethyl)phenylboronic acid” has a molecular weight of 248.01 . It is a solid at room temperature and should be stored in an inert atmosphere .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound is used in the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Preparation of Phenylboronic Catechol Esters

This compound can be used in the preparation of phenylboronic catechol esters . These esters are important in various chemical reactions and have applications in different fields of chemistry.

Synthesis of Benzopyranone Derivatives

It is used in the synthesis of benzopyranone derivatives . These derivatives are known to be GABAA receptor modulators, which have potential applications in the treatment of various neurological disorders.

Synthesis of Multisubstituted Olefins and Conjugate Dienes

The compound is used in the synthesis of multisubstituted olefins and conjugate dienes . These compounds have wide applications in organic synthesis and medicinal chemistry.

Suzuki Cross-Coupling Reactions

It is used in Suzuki cross-coupling reactions . This is a powerful tool for the formation of carbon-carbon bonds, which is a key step in the synthesis of many organic compounds.

Preparation of Fluorinated Aromatic Poly (Ether-Amide)s

The compound is used in the preparation of fluorinated aromatic poly (ether-amide)s . These polymers have potential applications in various industries due to their unique properties such as high thermal stability, excellent mechanical properties, and good chemical resistance.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[3-propan-2-yloxy-4-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3O3/c1-6(2)17-9-5-7(11(15)16)3-4-8(9)10(12,13)14/h3-6,15-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWWHVQQUGGXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(F)(F)F)OC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropoxy-4-(trifluoromethyl)phenylboronic acid

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